molecular formula C11H22O3 B080575 3-Methoxybutyl hexanoate CAS No. 14153-78-7

3-Methoxybutyl hexanoate

Cat. No.: B080575
CAS No.: 14153-78-7
M. Wt: 202.29 g/mol
InChI Key: VASDORBQIGLUPG-UHFFFAOYSA-N
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Description

3-Methoxybutyl hexanoate is an ester compound comprising a hexanoic acid moiety esterified with a 3-methoxybutanol group. The methoxy group on the butyl chain may influence its solubility, volatility, and reactivity compared to non-substituted esters . Further studies are required to confirm its physicochemical properties and industrial relevance.

Properties

CAS No.

14153-78-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-methoxybutyl hexanoate

InChI

InChI=1S/C11H22O3/c1-4-5-6-7-11(12)14-9-8-10(2)13-3/h10H,4-9H2,1-3H3

InChI Key

VASDORBQIGLUPG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC(C)OC

Canonical SMILES

CCCCCC(=O)OCCC(C)OC

Other CAS No.

14153-78-7

Synonyms

3-methoxybutyl hexanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Hexanoate

  • Structure: Ethyl ester of hexanoic acid.
  • Applications : A key flavor compound in Chinese liquors like Luzhoulaojiao, with concentrations up to 2,221 mg/L. Contributes fruity and pineapple-like aromas .
  • Research : Quantified via GC × GC/TOF-MS, highlighting its dominance in alcoholic beverages .

Methyl Hexanoate

  • Structure: Methyl ester of hexanoic acid.
  • Applications : Studied for oxidation kinetics; exhibits combustion behavior similar to n-alkanes .
  • Research : Oxidation experiments at 10 atm revealed three regimes: cool flame, negative temperature coefficient, and high-temperature oxidation .

3-Methylbutyl Hexanoate (Isoamyl Hexanoate)

  • Structure : Branched-chain ester with a 3-methylbutyl group.
  • Applications: Widely used as a flavoring agent (FEMA No. 2075) in food products. Known for apple and banana notes .
  • Safety : Classified for industrial use; safety data sheets recommend handling precautions due to hydrophobic properties .

Diethyl Aminoethyl Hexanoate (DA-6)

  • Structure: Aminoethyl ester with diethyl groups.
  • Applications : Plant growth regulator enhancing drought tolerance in crops like white clover and maize. Mechanisms include phytohormone modulation and antioxidant activation .
  • Research : DA-6 priming increases dehydrins (stress-responsive proteins) and starch degradation under drought .

3-Ethylbutyl Hexanoate

  • Structure : Ethyl-substituted butyl ester.
  • Properties: Higher molecular weight (200.32 g/mol) compared to ethyl hexanoate (144.21 g/mol). Limited data on applications .

Data Tables

Table 1. Comparative Analysis of Hexanoate Esters

Compound Molecular Formula CAS Number Key Applications Notable Research Findings
Ethyl Hexanoate C₈H₁₆O₂ 123-66-0 Alcoholic beverages Dominant flavor in Luzhoulaojiao
Methyl Hexanoate C₇H₁₄O₂ 106-70-7 Combustion studies Oxidation kinetics modeled
3-Methylbutyl Hexanoate C₁₁H₂₂O₂ 2198-61-0 Food flavoring Hydrophobic; used in ISO standards
DA-6 C₁₀H₂₁NO₂ 10369-83-2 Agriculture Enhances drought tolerance
3-Ethylbutyl Hexanoate C₁₂H₂₄O₂ 84254-86-4 Under investigation Structural analog with limited data

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 3-Methoxybutyl hexanoate via acid-catalyzed esterification?

  • Methodology :

  • Reaction Setup : Combine hexanoic acid with 3-methoxybutanol in a 1:1 molar ratio. Use sulfuric acid (1–2 wt%) or Amberlyst-15 resin as a catalyst under reflux conditions (60–80°C) to drive esterification .
  • Purification : Post-reaction, neutralize the catalyst, separate the organic layer, and purify via fractional distillation or column chromatography. Monitor purity using gas chromatography (GC) or FTIR to confirm ester formation .
  • Yield Optimization : Adjust molar ratios, catalyst loading, and reaction time. Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) can predict optimal conditions .

Q. How can researchers characterize this compound using analytical techniques?

  • Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Retention indices and mass spectrometry (MS) libraries (e.g., NIST) aid in peak identification .
  • FTIR Spectroscopy : Confirm ester functional groups via peaks at ~1740 cm⁻¹ (C=O stretch) and ~1200–1100 cm⁻¹ (C-O-C stretch). Compare with reference spectra for structural validation .
  • NMR Analysis : ¹H and ¹³C NMR can resolve methoxy (-OCH₃) and alkyl chain environments. For example, the methoxy proton typically appears as a singlet at δ 3.2–3.4 ppm .

Q. What experimental approaches are used to assess the biological activity of this compound?

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., lipases or esterases) using spectrophotometric methods. Monitor substrate conversion rates in the presence of the ester .
  • Cell-Based Studies : Evaluate cytotoxicity or metabolic effects in microbial (e.g., Clostridium spp.) or mammalian cell lines. Dose-response curves and LC50 values quantify bioactivity .

Advanced Research Questions

Q. How do metabolic pathways in anaerobic microbes influence hexanoate derivatives like this compound?

  • Chain Elongation : Clostridium kluyveri converts acetate and ethanol into butyrate, hexanoate, and octanoate via thiolase-mediated pathways. Genomic models (e.g., iCKL708) predict flux distributions under varying substrate ratios .
  • Synthetic Co-Cultures : Co-culturing Acetobacterium woodii (CO₂/H₂ utilizer) with engineered Clostridium drakei enhances hexanoate production. Monitor byproduct formation (e.g., acetate) via HPLC .

Q. How does the methoxy group in this compound affect its chemical reactivity and biological interactions?

  • Steric and Electronic Effects : The methoxy group increases steric hindrance and electron density on the ester carbonyl, altering hydrolysis rates. Compare kinetics with non-methoxy analogs (e.g., butyl hexanoate) .
  • Ligand Dynamics : Molecular dynamics simulations reveal how methoxy positioning influences binding to proteins or lipid bilayers. Use NMR relaxation or fluorescence quenching to validate .

Q. What kinetic and thermodynamic models are applicable to this compound synthesis optimization?

  • Rate Laws : Apply pseudo-first-order kinetics for excess alcohol conditions. Calculate activation energy (Eₐ) via Arrhenius plots from temperature-varied experiments .
  • Thermodynamic Parameters : Estimate ΔG, ΔH, and ΔS using equilibrium constants (Keq) derived from reaction progress data. MATLAB or Aspen Plus simulations validate models .

Q. How can sustainable production of this compound be achieved via microbial systems?

  • CO₂ Utilization : Engineer synthetic co-cultures to convert CO₂/H₂ into hexanoate precursors. Optimize bioreactor conditions (pH 6–7, 30–37°C) and gas transfer rates .
  • Genetic Modifications : Overexpress thiolases (e.g., thlA) in Clostridium kluyveri to enhance hexanoate yields. Transcriptome-guided CRISPR editing improves pathway efficiency .

Q. How should researchers address contradictions in experimental data for this compound?

  • Multivariate Analysis : Apply principal component analysis (PCA) or cluster analysis (CA) to GC-MS datasets. Identify outliers or batch effects (e.g., impurity clusters in hexanoate derivatives) .
  • Error Source Identification : Compare synthetic routes (e.g., acid vs. enzymatic catalysis) using ANOVA. Replicate studies under controlled humidity/temperature to isolate variables .

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